molecular formula C9H11N3S B1335126 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine CAS No. 4394-28-9

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine

Cat. No. B1335126
CAS RN: 4394-28-9
M. Wt: 193.27 g/mol
InChI Key: FOEIWTDMPBFADW-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, is a derivative of pyrazole, a class of organic compounds with significant pharmacological properties. Pyrazole derivatives are known for their diverse biological activities, including antidepressant, anti-inflammatory, and antibacterial effects, as well as their potential as angiotensin II receptor antagonists . The thiophene moiety, a sulfur-containing five-membered aromatic ring, is often incorporated into drug molecules to improve their electronic properties and bioactivity .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the ring closure reaction of appropriate precursors.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research involving the synthesis of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine primarily focuses on the creation of heterocyclic compounds. For example, Liming et al. (2003) synthesized derivatives involving reactions with benzothiazol-2-ylamine and thiadiazol-2-ylamine, yielding compounds with potential applications in medicinal chemistry Liming et al., 2003. Similarly, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against HepG2 cell lines Gomha et al., 2016.

Antitumor and Antimicrobial Applications

This compound has been found to have significant implications in antitumor and antimicrobial research. For example, the synthesis and antitumor evaluation of thiophene-based azo dyes incorporating the pyrazolone moiety have been explored, revealing that most synthesized dyes exhibited good activity Gouda et al., 2016. Additionally, Ashok et al. (2016) synthesized substituted benzofuran-3(2H)-ones with antimicrobial properties Ashok et al., 2016.

Anti-Inflammatory and Antidepressant Properties

Compounds related to 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine have been studied for their anti-inflammatory and antidepressant properties. Bilavendran et al. (2019) reported on pyrazolo-pyridine analogs used for inflammation medications, highlighting their potential as future anti-inflammatory drugs Bilavendran et al., 2019. Moreover, Mathew et al. (2014) synthesized carbothioamides demonstrating antidepressant activity Mathew et al., 2014.

Chemical and Structural Characterization

In addition to pharmacological applications, research into 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine includes chemical and structural characterization. Khan et al. (2015) conducted synthesis and DFT calculations of thiophene derivatives, providing insights into their electronic structure Khan et al., 2015.

properties

IUPAC Name

5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEIWTDMPBFADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241174
Record name 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine

CAS RN

4394-28-9
Record name 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4394-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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